Welcome to the BenchChem Online Store!
molecular formula C12H16O B8737695 beta-Allyl-beta-methylphenethyl alcohol CAS No. 82461-15-2

beta-Allyl-beta-methylphenethyl alcohol

Cat. No. B8737695
M. Wt: 176.25 g/mol
InChI Key: STSNKLAYQBTGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04549029

Procedure details

Following the procedure of part (a) of Example I a 400 g sample of 2-methyl-2-phenyl-4-pentenal was reduced with 30 g of lithium aluminum hydride in 1200 ml of anhydrous ether. Usual workup and distillation afforded 386 g (96% yield) of the desired 2-methyl-2-phenyl-4-penten-1-ol (bp 112°-114° C./0.5 mm Hg) with a purity of 97%.
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([CH3:14])[CH2:11][O:10][C:9](C)([CH3:12])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC(C1C=CC=CC=1)(CC=C)C=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH3:14][C:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([CH2:8][CH:9]=[CH2:12])[CH2:11][OH:10] |f:2.3.4.5.6.7|

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CC(OC1)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)(CC=C)C1=CC=CC=C1
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
1200 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Usual workup and distillation

Outcomes

Product
Name
Type
product
Smiles
CC(CO)(CC=C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 386 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.